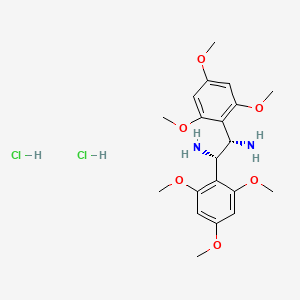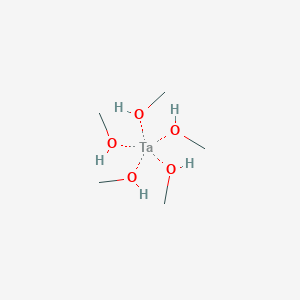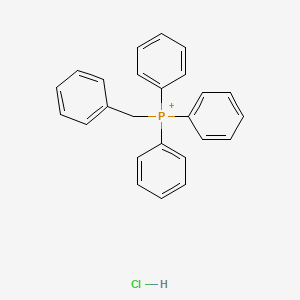
benzyl(triphenyl)phosphanium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;hydrochloride, also known as benzyltriphenylphosphonium chloride, is an organophosphorus compound with the molecular formula C25H22ClP. It is a white crystalline powder that is soluble in water and organic solvents like chloroform. This compound is widely used in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of benzyl chloride with triphenylphosphine in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, under microwave irradiation to achieve high yields (87-98%) within a short reaction time of 30 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process may include azeotropic distillation to remove water and other by-products, thereby enhancing the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl(triphenyl)phosphine oxide.
Reduction: It can be reduced to form benzyl(triphenyl)phosphine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include benzyl(triphenyl)phosphine oxide, benzyl(triphenyl)phosphine, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. In biological systems, it targets mitochondrial pathways to reduce oxidative stress and inflammation, thereby improving cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Benzyltriphenylphosphonium bromide: Similar in structure but contains a bromide ion instead of chloride.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrochloride is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to act as a phase-transfer catalyst and its role in mitochondrial therapeutics further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C25H23ClP+ |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Clé InChI |
USFRYJRPHFMVBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
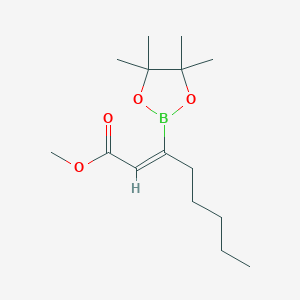
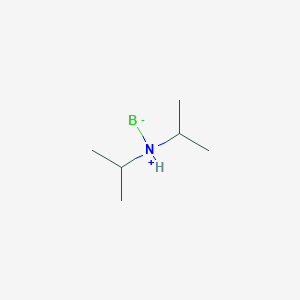
![[des-Arg9]bradykinin](/img/structure/B15088996.png)
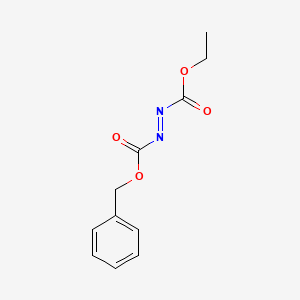

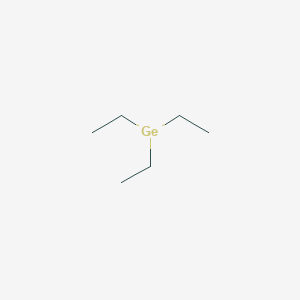
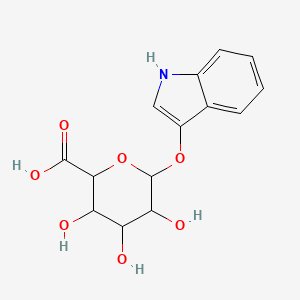
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)

![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
